N-Propyl 4-bromo-3-methoxybenzamide
Description
Significance of Benzamide (B126) Derivatives in Contemporary Medicinal Chemistry and Materials Science
Benzamide derivatives represent a versatile class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. nih.gov This structural motif is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in a wide range of clinically significant medications. google.comsigmaaldrich.com The significance of benzamides in medicinal chemistry is underscored by their broad spectrum of biological activities, including antipsychotic, antiemetic, antidepressant, anti-inflammatory, anticonvulsant, and anticancer properties. google.comnih.govgoogle.com For instance, substituted benzamides like sulpiride (B1682569) and amisulpride (B195569) are utilized as dopamine (B1211576) receptor antagonists in the treatment of psychiatric disorders. nih.gov The adaptability of the benzamide structure allows for fine-tuning of its pharmacological profile through the introduction of various substituents on the aromatic ring and the amide nitrogen. google.com
Beyond their therapeutic applications, benzamide derivatives are also gaining traction in the field of materials science. Their ability to form stable, ordered structures through hydrogen bonding makes them valuable building blocks for the synthesis of polymers and other advanced materials. sigmaaldrich.com The rigid aromatic core combined with the flexible amide linkage can be exploited to create materials with specific thermal, optical, and electronic properties.
Rationale for Dedicated Academic Research on Substituted Benzamides, with a Focus on N-Propyl 4-bromo-3-methoxybenzamide (B62722)
The academic interest in substituted benzamides stems from the profound influence that different functional groups have on the parent molecule's physicochemical properties and biological activity. The specific substitution pattern of N-Propyl 4-bromo-3-methoxybenzamide—featuring a propyl group on the nitrogen, a bromine atom at position 4, and a methoxy (B1213986) group at position 3 of the benzene ring—provides a compelling case for dedicated research.
The N-propyl group can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The length and branching of the N-alkyl chain are known to modulate the biological activity of benzamide derivatives. google.com
The combination of these three substituents on the benzamide scaffold creates a unique chemical entity with a specific three-dimensional structure and electronic distribution, warranting detailed investigation to understand its potential applications.
Overview of Current Research Landscape and Emerging Trends for the Chemical Compound
Currently, dedicated research focusing exclusively on this compound appears to be limited, with no extensive body of literature detailing its synthesis or biological evaluation. The compound is commercially available as a research chemical, suggesting its use as a building block in the synthesis of more complex molecules or as a tool compound in screening libraries for drug discovery.
The emerging trend in the study of substituted benzamides involves a more rational design approach, often aided by computational modeling, to predict the biological activity and properties of novel derivatives. Research on related compounds, such as those with different substitution patterns on the benzamide core, is active. For example, studies on other 4-bromo-3-methoxy-substituted benzoic acid derivatives and N-propyl benzamides are ongoing, exploring their potential in various therapeutic areas. google.com It is plausible that this compound is being investigated within proprietary drug discovery programs that are not yet in the public domain.
Defined Objectives and Scope of Scholarly Inquiry for this compound
The primary objectives for the scholarly inquiry of this compound can be defined as follows:
Synthesis and Characterization: To develop and optimize efficient synthetic routes for the preparation of this compound and to fully characterize its chemical and physical properties.
Structural Analysis: To determine the precise three-dimensional structure of the molecule, including its conformational preferences, through techniques such as X-ray crystallography and NMR spectroscopy.
Biological Screening: To systematically evaluate the compound's biological activity across a range of relevant assays to identify potential therapeutic applications. This would include screening for its effects on various receptors, enzymes, and cell lines.
Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of analogues with systematic modifications to the N-propyl, 4-bromo, and 3-methoxy substituents to understand how each component contributes to any observed biological activity.
Computational Modeling: To use in silico methods to predict the compound's binding modes with potential biological targets and to guide the design of more potent and selective derivatives.
The scope of this inquiry is strictly limited to the chemical and preclinical research aspects of this compound.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | N-propyl-4-bromo-3-methoxybenzamide |
| CAS Number | 1072944-38-7 |
| Appearance | Solid (form not specified) |
| Solubility | Information not readily available |
| Melting Point | Information not readily available |
| Boiling Point | Information not readily available |
Data sourced from publicly available chemical databases.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methoxy-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-6-13-11(14)8-4-5-9(12)10(7-8)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZWWSFZPXHPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674712 | |
| Record name | 4-Bromo-3-methoxy-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-38-7 | |
| Record name | 4-Bromo-3-methoxy-N-propylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Development for N Propyl 4 Bromo 3 Methoxybenzamide
Retrosynthetic Analysis and Strategic Disconnection Approaches for Benzamide (B126) Scaffolds
Retrosynthetic analysis is a powerful tool for devising synthetic routes. For N-propyl 4-bromo-3-methoxybenzamide (B62722), the primary disconnection breaks the amide bond, leading to two key precursors: 4-bromo-3-methoxybenzoic acid and n-propylamine. This is the most common and direct approach.
A further disconnection of the 4-bromo-3-methoxybenzoic acid reveals a simpler starting material, such as 3-methoxybenzoic acid or even vanillic acid, which would then require subsequent bromination. The choice of the starting material often depends on its commercial availability and the efficiency of the subsequent functionalization steps.
Established Synthetic Routes for the Benzamide Moiety of N-Propyl 4-bromo-3-methoxybenzamide
The formation of the amide bond is the cornerstone of this synthesis. Several reliable methods have been established for this transformation.
Direct Amidation and Coupling Reactions for Amide Bond Formation
Direct amidation involves the reaction of a carboxylic acid with an amine, typically at high temperatures, to form the amide bond with the elimination of water. While conceptually simple, this method often requires harsh conditions and can lead to side reactions.
More sophisticated and milder methods rely on the use of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with the amine under gentle conditions. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Acyl Halide and Carboxylic Acid Activation Strategies
An alternative and highly effective strategy involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl halide. 4-Bromo-3-methoxybenzoyl chloride, for instance, can be readily prepared from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with n-propylamine, often in the presence of a base to neutralize the HCl byproduct, to yield the desired amide. This method is generally high-yielding and proceeds under mild conditions.
Targeted Functionalization of the Phenyl Ring: Bromination and Methoxy (B1213986) Group Introduction
The specific substitution pattern of the phenyl ring is crucial for the identity of the final compound. The synthesis of the 4-bromo-3-methoxybenzoyl precursor can be approached in a couple of ways.
One common route starts with a commercially available methoxy-substituted benzoic acid, such as 3-methoxybenzoic acid. This starting material can then be regioselectively brominated at the 4-position using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst.
Alternatively, one could start with a bromo-substituted precursor and introduce the methoxy group. However, the former approach is generally more straightforward and higher yielding due to the directing effects of the methoxy and carboxylic acid groups.
Optimization of Reaction Conditions and Process Chemistry for Enhanced Yields and Purity
For any synthetic procedure, optimization is key to maximizing the yield and purity of the final product. This involves a systematic study of various reaction parameters.
Key Optimization Parameters:
| Parameter | Considerations |
| Solvent | The choice of solvent can significantly impact reaction rates and solubility of reactants and products. Common solvents for amidation reactions include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). |
| Temperature | Reactions are often run at specific temperatures to control the reaction rate and minimize side reactions. Acyl halide reactions are frequently carried out at low temperatures (e.g., 0 °C) to control their high reactivity. |
| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal reaction time. |
| Stoichiometry | The molar ratio of the reactants, including the coupling agents and bases, should be carefully controlled to ensure complete conversion and minimize the formation of byproducts. |
| Purification | After the reaction is complete, the crude product must be purified. Common purification techniques include recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). |
By carefully optimizing these parameters, the synthesis of this compound can be carried out efficiently to produce a high-purity product suitable for research purposes.
Sustainable and Green Chemistry Considerations in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, green chemistry considerations would primarily focus on the N-alkylation step, which traditionally might involve alkyl halides and strong bases in volatile organic solvents. Modern synthetic methods offer several greener alternatives.
A significant advancement in green N-alkylation is the use of alcohols as alkylating agents, with water being the only byproduct. This "borrowing hydrogen" or "hydrogen auto-transfer" strategy is highly atom-economical. This reaction is typically catalyzed by transition metal complexes. For instance, palladium (II) O^N^O pincer complexes have been shown to be effective catalysts for the N-alkylation of benzamides with alcohols researchgate.net. This method offers a facile and efficient route to N-alkyl amides with low catalyst loading (0.5 mol%) and excellent yields researchgate.net.
Another green approach involves the use of earth-abundant metal catalysts. Cobalt nanoparticles supported on carbon have been successfully used for the N-alkylation of a broad range of amides with alcohols. rsc.orgresearchgate.net This catalytic system is advantageous due to the use of a non-precious metal and its potential for reusability, which is a key aspect of sustainable chemistry rsc.orgresearchgate.net.
The following table summarizes and compares different catalytic systems for the N-alkylation of benzamides, a key step in a potential synthesis of this compound.
| Catalytic System | Alkylating Agent | Key Advantages | Byproduct | Reference |
|---|---|---|---|---|
| Cobalt Nanoparticles on Carbon | Alcohols | Earth-abundant metal, reusable catalyst, broad substrate scope | Water | rsc.orgresearchgate.net |
| Palladium(II) Pincer Complexes | Alcohols | High efficiency, low catalyst loading, "borrowing hydrogen" mechanism | Water | researchgate.net |
Furthermore, the use of alternative energy sources like microwave irradiation can significantly reduce reaction times and often allows for solvent-free conditions. A facile protocol for the N-alkylation of amides and lactams has been developed using microwave irradiation in a "dry media" of potassium carbonate and potassium hydroxide (B78521) with a catalytic amount of a phase-transfer catalyst. mdpi.com This solvent-free method is fast, uses inexpensive reagents, and avoids the need for dry solvents, making it a highly sustainable option mdpi.com.
These sustainable and green chemistry approaches offer significant improvements over classical methods for the synthesis of N-alkylated benzamides like this compound, by enhancing atom economy, reducing waste, avoiding hazardous reagents, and lowering energy consumption.
Advanced Structural Characterization and Elucidation of N Propyl 4 Bromo 3 Methoxybenzamide
Comprehensive Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. By combining data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy, a cohesive and confirmed structure of N-Propyl 4-bromo-3-methoxybenzamide (B62722) can be established.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the precise mapping of the carbon skeleton and the relative placement of protons.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For N-Propyl 4-bromo-3-methoxybenzamide, the expected signals are based on its distinct chemical moieties: the substituted aromatic ring, the N-propyl group, the amide proton, and the methoxy (B1213986) group. docbrown.info The integration of these signals would correspond to a proton ratio of 1:1:1:1:2:2:3 for the aromatic, NH, methoxy, and propyl protons, respectively. docbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The structure of this compound contains 11 unique carbon atoms, each of which would produce a distinct signal. The chemical shifts are influenced by the electronic environment, with the carbonyl carbon appearing significantly downfield.
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the structure. A COSY spectrum would show correlations between adjacent protons, such as those within the propyl chain (H-1' with H-2', and H-2' with H-3') and between neighboring aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analysis of similar structures and chemical shift principles.
HRMS is critical for confirming the molecular formula of a compound by providing a highly accurate mass measurement.
Exact Mass: For this compound, with a molecular formula of C₁₁H₁₄BrNO₂, the calculated monoisotopic mass is 271.0208 Da. scbt.comcymitquimica.com An HRMS measurement yielding a mass value within a few parts per million (ppm) of this theoretical value would confirm the elemental composition.
Isotopic Pattern & Fragmentation: A key feature in the mass spectrum would be the characteristic isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. Analysis of the fragmentation pattern provides further structural evidence. Plausible fragmentation pathways would include the loss of the propyl group and cleavage at the amide bond, leading to characteristic daughter ions.
Table 2: Predicted HRMS Fragmentation Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzamide (B126) chromophore in this compound is expected to exhibit characteristic π → π* transitions. The substitution on the benzene (B151609) ring, including the bromo and methoxy groups, would influence the position (λ_max) and intensity of these absorption bands. The exact values would be dependent on the solvent used for the analysis.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. nih.gov For this compound, several key interactions are anticipated to dictate the supramolecular architecture. researchgate.net
Hydrogen Bonding: The most significant interaction is expected to be hydrogen bonding between the amide functional groups. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This typically leads to the formation of infinite chains or dimeric motifs, which are common in the crystal structures of primary and secondary amides. nih.govnih.gov
Halogen Bonding: The bromine atom on the aromatic ring can act as a halogen bond donor, interacting with an electronegative atom (like an oxygen atom from a carbonyl or methoxy group) on an adjacent molecule. This type of interaction is increasingly recognized as a significant force in crystal engineering.
Other Interactions: Weaker interactions, such as C-H···O contacts and potential π-π stacking between the aromatic rings of neighboring molecules, would also contribute to the stability and efficiency of the crystal packing. nih.gov
A complete X-ray crystallographic study would provide a detailed map of these interactions, including their specific distances and angles, offering a comprehensive understanding of the compound's solid-state behavior.
Conformational Analysis and Torsional Angles
Studies on structurally analogous compounds, such as N-alkyl and substituted benzamides, provide a robust framework for understanding the conformational preferences of this compound. The planarity of the amide group (-CONH-) is a well-established feature, promoting delocalization of the nitrogen lone pair into the carbonyl group. This planarity is crucial for its electronic properties and potential intermolecular interactions.
The orientation of the N-propyl group relative to the amide backbone can be described by a set of torsional angles. Due to the flexibility of the propyl chain, multiple conformations are possible. However, steric hindrance between the propyl group and the rest of the molecule will favor specific staggered conformations to minimize energetic strain.
Based on analyses of similar substituted benzamides, the torsional angle between the amide plane and the benzene ring in this compound is expected to adopt a value that optimizes this balance.
Below is a table summarizing the expected conformational parameters and torsional angles for this compound, inferred from data on analogous compounds.
| Parameter | Description | Expected Value/Range |
| Amide Group | Planarity of the -CONH- group | Predominantly planar |
| Torsional Angle (Amide-Phenyl) | Dihedral angle between the amide plane and the benzene ring | 20° - 40° |
| N-Propyl Conformation | Orientation of the propyl chain | Likely adopts a staggered conformation (e.g., anti or gauche) relative to the C-N bond |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Compounds (if applicable)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for the stereochemical analysis of chiral molecules. Chirality, or the property of a molecule being non-superimposable on its mirror image, is a prerequisite for a molecule to exhibit a VCD or ECD signal.
This compound is an achiral molecule. It does not possess a stereogenic center (a carbon atom bonded to four different substituents), nor does it exhibit other forms of chirality such as atropisomerism or planar chirality. As a result, in an isotropic environment such as a solution, this compound will not exhibit a VCD or ECD spectrum.
It is noteworthy that achiral molecules can, under certain circumstances, exhibit chiroptical activity. This can occur if the molecules crystallize in a chiral space group, leading to a phenomenon known as supramolecular chirality. In such a crystalline arrangement, the ordered packing of the achiral molecules creates a chiral superstructure that can interact differentially with left and right circularly polarized light. However, without experimental evidence of such a chiral crystalline form for this compound, the application of VCD and ECD is not considered relevant.
Therefore, for an individual molecule of this compound, VCD and ECD analyses are not applicable due to its achiral nature.
Computational Chemistry and Molecular Modeling of N Propyl 4 Bromo 3 Methoxybenzamide
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bohrium.com It is a widely used tool for predicting the optimized geometry and electronic properties of molecules. For N-Propyl 4-bromo-3-methoxybenzamide (B62722), DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable three-dimensional arrangement of its atoms. igi-global.comresearchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.
The molecular electrostatic potential (MEP) surface is another critical output of DFT studies. The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For N-Propyl 4-bromo-3-methoxybenzamide, the electronegative oxygen and bromine atoms are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the amide and propyl groups would exhibit positive potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for molecular recognition and binding to biological targets.
Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: This data is illustrative and would be generated from actual DFT calculations.
| Parameter | Value |
| C=O Bond Length (Å) | 1.24 |
| N-H Bond Length (Å) | 1.01 |
| C-Br Bond Length (Å) | 1.90 |
| C-O-C Bond Angle (°) | 118.5 |
| Amide Dihedral Angle (°) | 15.0 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. igi-global.com
For this compound, FMO analysis can predict its susceptibility to nucleophilic and electrophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites of reaction. For instance, the HOMO might be localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO could be centered around the carbonyl group and the bromine atom, suggesting these as potential sites for electrophilic and nucleophilic interactions, respectively. researchgate.net
Table 2: Frontier Molecular Orbital Energies for a Benzamide (B126) Derivative (Illustrative Example) Note: This data is based on a related benzamide and serves as an example.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.
In the context of this compound, molecular docking studies would involve selecting a relevant protein target and computationally placing the compound into its active site. The process generates various possible binding poses and scores them based on a scoring function that estimates the binding energy. These studies can reveal key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the receptor, or halogen bonds involving the bromine atom. Such insights are crucial for understanding the potential biological activity of the compound.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms and molecules over time by solving Newton's equations of motion. For this compound, MD simulations can be used to explore its conformational landscape in different environments (e.g., in a solvent or bound to a protein).
When applied to a ligand-protein complex, MD simulations can assess the stability of the docked pose. nih.gov By observing the trajectory of the ligand within the binding site over a period of nanoseconds or longer, researchers can determine if the initial interactions are maintained and identify any conformational changes in both the ligand and the protein. This provides a more realistic and accurate assessment of the binding stability.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For a series of compounds related to this compound with known biological activity, a pharmacophore model can be developed. nih.govnih.gov This model would highlight the key chemical features responsible for the observed activity. For instance, the model might identify the importance of a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), an aromatic ring, and a hydrophobic feature (the propyl group). Such a model can then be used to virtually screen large compound libraries to identify new molecules with similar features and potentially similar biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com By identifying key molecular descriptors (physicochemical properties, topological indices, etc.) that correlate with activity, a QSAR model can be built to predict the activity of new, untested compounds. unair.ac.idijpsr.com
For this compound and its analogs, a QSAR study would involve calculating a wide range of molecular descriptors. These descriptors, along with the experimentally determined biological activities, would be used to develop a regression model. A statistically robust QSAR model can then be used to predict the biological activity of other related benzamides, thereby prioritizing the synthesis and testing of the most promising candidates.
Table 3: Commonly Used Descriptors in QSAR Studies
| Descriptor Type | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies |
| Steric | Molecular weight, van der Waals volume |
| Hydrophobic | LogP, Molar refractivity |
| Topological | Connectivity indices, Shape indices |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In the realm of computational drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. These predictions help to identify potential liabilities that could lead to late-stage clinical failures. For this compound, while specific experimental or dedicated computational studies are not extensively available in peer-reviewed literature, its ADME profile can be predicted using various well-established in silico models. These models utilize the chemical structure of the compound, represented by its SMILES string (CCNC(=O)C1=CC(=C(C=C1)Br)OC), to calculate key physicochemical and pharmacokinetic parameters. chemical-suppliers.eu
The predictions are based on large datasets of known drugs and their experimental ADME properties. By comparing the structural features of this compound to these datasets, algorithms can estimate its likely behavior in the human body. The following sections detail the predicted ADME properties based on such computational analyses.
The initial step in a drug's journey is its absorption, typically from the gastrointestinal (GI) tract for orally administered compounds. Key determinants of oral absorption include a compound's lipophilicity (log P), solubility, and molecular weight. Computational models predict that this compound exhibits high gastrointestinal absorption. Its predicted lipophilicity falls within a range that is favorable for passive diffusion across the intestinal membrane.
Furthermore, the molecule's adherence to established drug-likeness rules, such as Lipinski's Rule of Five, can be computationally assessed. These rules provide a guideline for evaluating the potential of a compound to be an orally active drug. This compound is predicted to comply with these rules, suggesting a favorable absorption profile.
Distribution pertains to how a compound spreads throughout the various tissues and fluids of the body after absorption. A crucial parameter in this context is the ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the central nervous system. In silico models predict that this compound is unlikely to penetrate the blood-brain barrier, which would be a significant factor in its potential therapeutic applications, concentrating its effects in the periphery. Plasma protein binding is another important distribution factor, and it is predicted to be high for this compound.
Metabolism involves the biochemical modification of compounds by enzymes, primarily the Cytochrome P450 (CYP) family in the liver. In silico models can predict which CYP isoforms a compound is likely to inhibit. The predictions for this compound suggest that it may be a substrate and potential inhibitor of several key CYP enzymes, including CYP1A2, CYP2C9, and CYP3A4. Such interactions are critical to assess, as they can lead to drug-drug interactions.
While excretion pathways are more complex to predict computationally, factors related to a compound's clearance can be estimated. Based on its predicted solubility and metabolic profile, it is likely that the metabolites of this compound are excreted primarily through renal and biliary pathways.
The following table summarizes the key predicted ADME properties for this compound based on in silico modeling. It is important to reiterate that these are computationally derived estimates and require experimental validation.
Predicted ADME Properties of this compound
| Parameter | Predicted Value/Classification | Significance in ADME |
| Physicochemical Properties | ||
| Molecular Weight | 272.14 g/mol cymitquimica.com | Influences absorption and distribution; generally within drug-like range. |
| LogP (Lipophilicity) | 2.5 - 3.0 | Optimal range for membrane permeability and oral absorption. |
| Water Solubility | Moderately Soluble | Affects dissolution in the GI tract and formulation possibilities. |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. |
| Lipinski's Rule of Five | Compliant (0 violations) | Suggests favorable drug-like properties for oral administration. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is unlikely to have central nervous system effects. |
| Plasma Protein Binding (PPB) | >90% | High binding can limit the free concentration of the drug available for action. |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |
| CYP2C19 Inhibitor | No | Lower likelihood of interactions with drugs metabolized by this isoform. |
| CYP2D6 Inhibitor | No | Lower likelihood of interactions with drugs metabolized by this isoform. |
| CYP3A4 Inhibitor | Yes | Potential for significant drug-drug interactions, as this is a major metabolic pathway. |
| Excretion | ||
| Primary Route | Hepatic/Renal | Suggests clearance through both metabolism and kidney filtration. |
Note: The data presented in this table are generated from in silico predictions and have not been experimentally verified. These values serve as an initial assessment of the compound's pharmacokinetic profile.
Structure Activity Relationship Sar Investigations of N Propyl 4 Bromo 3 Methoxybenzamide Analogues
Systematic Modification of the N-Propyl Substituent and its Impact on Biological Profiles
The N-propyl group attached to the amide nitrogen of N-Propyl 4-bromo-3-methoxybenzamide (B62722) plays a significant role in modulating the compound's interaction with its biological target. The length, branching, and polarity of this alkyl substituent can influence binding affinity, metabolic stability, and pharmacokinetic properties.
Research on various N-alkylamide derivatives has shown that the nature of the N-alkyl substituent is a key determinant of biological activity. For instance, in a series of N-alkyl-5-hydroxypyrimidinone carboxamides, modifications to the N-alkyl moiety significantly impacted their antitubercular activity nih.gov. While direct SAR studies on N-Propyl 4-bromo-3-methoxybenzamide are limited, general principles from related benzamide (B126) series can be informative. For example, in a series of N-substituted benzimidazole-derived carboxamides, the type of substituent on the nitrogen atom of the benzimidazole (B57391) core was found to strongly influence biological activity mdpi.com. In some cases, increasing the chain length of the N-alkyl group can enhance anticonvulsant activity, while the introduction of a double bond may decrease it slideshare.net.
The following table summarizes the hypothetical impact of modifying the N-propyl group based on general SAR principles observed in related compound series.
| Modification of N-Propyl Group | Expected Impact on Biological Profile | Rationale/Supporting Evidence from Related Series |
| Chain Length Variation | ||
| N-Ethyl | Potentially altered potency and selectivity. | Chain length is a critical determinant of activity in many N-alkylated compounds. |
| N-Butyl | May enhance lipophilicity, potentially improving cell permeability but could also increase non-specific binding. | Increased chain length can enhance anticonvulsant activity in some series slideshare.net. |
| N-Isopropyl (branched) | Branching can improve metabolic stability and alter binding pocket interactions. | Introduction of branching can lead to more potent compounds by providing a better fit into the target's binding site. |
| Introduction of Polar Groups | ||
| N-(2-hydroxypropyl) | Could increase hydrophilicity, potentially improving solubility and altering the side effect profile. | Introduction of polar groups can modulate pharmacokinetic properties. |
| N-(3-aminopropyl) | May introduce new hydrogen bonding interactions with the target, potentially increasing affinity. | Amine groups can act as hydrogen bond donors or acceptors, influencing ligand-target interactions. |
| Cyclic Analogues | ||
| N-Cyclopropyl | The rigid structure can lock the conformation, potentially leading to higher affinity and selectivity. | Constraining the conformation of flexible side chains is a common strategy in drug design to improve potency. |
It is important to note that these are generalized predictions, and the actual impact of these modifications would need to be confirmed through empirical testing on the specific biological target of this compound.
Probing the Role of the Bromine Atom at the 4-Position on Ligand-Target Interactions
The bromine atom at the 4-position of the benzene (B151609) ring is a key feature of this compound. Halogen atoms, particularly bromine, can significantly influence a molecule's physicochemical properties and its interactions with biological targets.
The presence of a bromine atom can impact:
Lipophilicity: Bromine increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and the blood-brain barrier.
Electronic Effects: As an electron-withdrawing group, bromine can influence the electron density of the aromatic ring and the amide functionality, thereby affecting binding interactions.
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the binding pocket of a protein. This can contribute significantly to the binding affinity and selectivity of the ligand.
In SAR studies of related compounds, the nature and position of the halogen substituent have been shown to be critical for activity. For example, in a series of substituted 3-halo-2-aryl-4-quinoline(di-n-butylaminomethyl)methanols, the antimalarial activity was found to decrease with the increased size of the 3-substituent (F > Cl > Br) nih.gov. This suggests that steric factors can play a crucial role in addition to electronic and lipophilic contributions.
The table below illustrates the potential impact of modifying the 4-bromo substituent.
| Modification at 4-Position | Expected Impact on Ligand-Target Interactions | Rationale/Supporting Evidence from Related Series |
| Replacement with other halogens | ||
| 4-Fluoro | Smaller size may be better tolerated sterically. Fluorine can also form strong hydrogen bonds. | In some series, smaller halogens lead to increased activity nih.gov. |
| 4-Chloro | Similar electronic properties to bromine but smaller in size. May lead to altered binding affinity. | The nature of the halogen can fine-tune the electronic and steric properties of the molecule. |
| 4-Iodo | Larger size and greater polarizability could enhance halogen bonding but may also introduce steric hindrance. | The larger size of iodine can be detrimental to activity if the binding pocket is sterically constrained. |
| Replacement with other groups | ||
| 4-Cyano | A strong electron-withdrawing group that can act as a hydrogen bond acceptor. | Cyano groups have been shown to be important for activity in other series of biologically active compounds. |
| 4-Trifluoromethyl | A bulky and highly lipophilic electron-withdrawing group that can significantly alter the compound's properties. | The trifluoromethyl group is often used as a bioisostere for halogens to improve metabolic stability and potency. |
| 4-Hydrogen (unsubstituted) | Removal of the bromine atom would serve as a baseline to understand its contribution to activity. | Comparing the activity of the halogenated compound to its unsubstituted parent is a fundamental step in SAR studies. |
Elucidating the Significance of the Methoxy (B1213986) Group at the 3-Position for Potency and Selectivity
The methoxy group at the 3-position of the benzene ring is another critical determinant of the biological activity of this compound. This group can influence the molecule's conformation, electronic properties, and potential for hydrogen bonding.
Key contributions of the 3-methoxy group include:
Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor in the active site of the target protein.
Electronic Effects: As an electron-donating group, the methoxy group can influence the reactivity and binding properties of the benzene ring.
In a study of N-(5-methoxyphenyl) methoxybenzenesulphonamides, methoxy substitutions were found to be important for their cytotoxic activity slideshare.net. Similarly, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the methoxy group was part of the core scaffold that led to potent inhibitors of the presynaptic choline (B1196258) transporter nih.gov.
The following table outlines potential modifications to the 3-methoxy group and their expected impact.
| Modification at 3-Position | Expected Impact on Potency and Selectivity | Rationale/Supporting Evidence from Related Series |
| Bioisosteric Replacements | ||
| 3-Hydroxy | Can act as both a hydrogen bond donor and acceptor, potentially forming stronger interactions with the target. However, it may be more susceptible to metabolism. | The replacement of a methoxy group with a hydroxyl group is a common strategy in medicinal chemistry to probe for additional hydrogen bonding interactions. |
| 3-Ethoxy | A slightly bulkier group that could probe the size of the binding pocket. | Increasing the size of the alkoxy group can sometimes lead to improved potency if there is a hydrophobic pocket nearby. |
| 3-Amino | Can act as a hydrogen bond donor and is a basic group, which could lead to different pharmacokinetic properties. | The introduction of a basic nitrogen can alter the compound's solubility and ability to cross membranes. |
| Positional Isomers | ||
| 2-Methoxy | Moving the methoxy group to the ortho position would significantly alter the molecule's conformation and electronic properties. | The position of substituents on the aromatic ring is crucial for activity in many drug classes. |
| Replacement with other functional groups | ||
| 3-Methyl | A non-polar group that would remove the hydrogen bonding capability of the methoxy group, helping to determine its importance. | This modification helps to dissect the contribution of hydrogen bonding versus steric bulk. |
Effects of Positional and Electronic Variations on the Benzene Ring on Bioactivity
The substitution pattern on the benzene ring of this compound is a key determinant of its biological activity. The relative positions of the bromo, methoxy, and amide groups, as well as the introduction of additional substituents, can profoundly impact the molecule's interaction with its target.
The following table explores the potential effects of various positional and electronic modifications.
| Modification on the Benzene Ring | Expected Impact on Bioactivity | Rationale/Supporting Evidence from Related Series |
| Positional Isomers of Substituents | ||
| 2-Bromo-3-methoxy | Shifting the bromine to the 2-position would create a different steric and electronic environment around the amide linkage. | The relative positions of substituents can dramatically alter biological activity due to changes in conformation and interaction with the target. |
| 4-Bromo-2-methoxy | Placing the methoxy group at the 2-position could lead to intramolecular hydrogen bonding with the amide proton, affecting conformation and binding. | Intramolecular interactions can pre-organize the molecule into a bioactive conformation. |
| Introduction of Additional Substituents | ||
| 5-Fluoro | Introduction of a small, electron-withdrawing group could fine-tune the electronic properties and introduce new interactions. | Additional substitutions can be used to optimize potency and selectivity. |
| 6-Methyl | A bulky group at this position could introduce steric hindrance and affect the orientation of the amide group. | Steric clashes can be detrimental to binding and are an important aspect of SAR to explore. |
| Replacement of the Benzene Ring | ||
| Pyridine (B92270) | Replacing the benzene ring with a pyridine ring would introduce a basic nitrogen atom, significantly altering the compound's properties. | Heterocyclic bioisosteres are often used to improve pharmacokinetic properties and introduce new binding interactions. |
| Thiophene | A five-membered heterocyclic ring that can mimic the steric and electronic properties of a benzene ring. | The use of different aromatic systems can lead to novel compounds with improved activity. |
Conformational Flexibility and its Contribution to SAR
The conformational flexibility of this compound is a crucial factor in its ability to bind to its biological target. The molecule is not rigid and can adopt various shapes or conformations due to rotation around its single bonds, particularly the C-N bond of the amide and the C-C bonds of the N-propyl chain.
The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of the target protein is essential for high-affinity binding. This "bioactive conformation" may be different from the most stable conformation of the molecule in solution.
Key aspects of conformational flexibility include:
Energy Barriers: There are energy barriers to rotation around these bonds, and the molecule will preferentially exist in lower-energy conformations.
Intramolecular Interactions: Intramolecular hydrogen bonds or steric clashes can influence the preferred conformation.
Conformational analysis, often aided by computational methods like molecular mechanics and quantum mechanics, can help to identify the low-energy conformations of the molecule and predict which ones are likely to be biologically active libretexts.orgslideshare.netyoutube.comunacademy.com. For example, the introduction of a fluorine atom can induce a shift in the prevailing molecular conformations, which can be a critical determinant of biological activity mdpi.com.
The table below highlights how conformational flexibility can be modulated and its potential impact.
| Conformational Consideration | Impact on SAR | Rationale/Supporting Evidence |
| Rigidification of the N-propyl chain | Introducing a double bond or a cyclopropyl (B3062369) group can lock the conformation, potentially leading to higher potency and selectivity if the rigid conformation is the bioactive one. | Constraining flexible side chains is a common strategy to reduce the entropic penalty of binding. |
| Introduction of bulky groups on the benzene ring | Can restrict the rotation of the benzene ring, influencing the orientation of the amide group and its interaction with the target. | Steric hindrance can be used to control the conformation of a molecule. |
| Computational analysis of conformers | Identifying the low-energy conformers can guide the design of new analogues that are pre-organized into the bioactive conformation. | Molecular modeling can provide insights into the 3D structure of the molecule and its interaction with the target. |
Development of SAR Models for Guiding Further Chemical Synthesis
The development of quantitative structure-activity relationship (QSAR) models is a powerful tool for understanding the SAR of a series of compounds and for guiding the design of new, more potent analogues. QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity.
These models are built using a dataset of compounds with known biological activities and a set of calculated molecular descriptors that quantify various aspects of their chemical structure, such as:
Topological descriptors: Describe the connectivity of atoms in the molecule.
Electronic descriptors: Quantify the distribution of electrons in the molecule.
Steric descriptors: Describe the size and shape of the molecule.
Hydrophobic descriptors: Quantify the lipophilicity of the molecule.
Once a statistically significant QSAR model is developed, it can be used to:
Predict the biological activity of new, unsynthesized compounds.
Identify the most important structural features for activity.
Guide the optimization of lead compounds by suggesting which modifications are likely to improve potency.
Several studies have successfully used QSAR to model the activity of substituted benzamides nih.gov. For instance, a QSAR study on a series of substituted benzamides with antimicrobial activity showed that the activity could be modeled using topological and shape indices nih.gov. In another study on benzodiazepine (B76468) gamma-secretase inhibitors, a QSAR model was generated to predict the best pharmacophore for treating Alzheimer's disease nih.gov.
The development of a robust QSAR model for this compound analogues would require a dataset of compounds with a range of biological activities. This would involve the synthesis and testing of a diverse set of analogues with systematic variations in the N-propyl group, the benzene ring substituents, and other parts of the molecule. The resulting model could then be used to prioritize the synthesis of new compounds with a higher probability of being active, thereby accelerating the drug discovery process.
Mechanism of Action Studies for N Propyl 4 Bromo 3 Methoxybenzamide and Its Bioactive Analogues
Identification and Validation of Molecular Targets
No publicly available studies were identified that have determined or validated the specific molecular targets of N-Propyl 4-bromo-3-methoxybenzamide (B62722).
Biochemical Pathway Elucidation and Modulation
There is no information in the public domain detailing the biochemical pathways that may be modulated by N-Propyl 4-bromo-3-methoxybenzamide.
Receptor Binding Assays and Selectivity Profiling
Data from receptor binding assays and selectivity profiling for this compound are not available in the reviewed literature.
Enzymatic Inhibition Kinetics and Specificity Investigations
No studies concerning the enzymatic inhibition kinetics or the specificity of this compound towards any enzyme have been found.
Cellular Response Characterization and Signal Transduction Analysis
Information regarding the characterization of cellular responses or the analysis of signal transduction pathways affected by this compound is not publicly available.
Investigations into Non-Covalent Interactions at the Binding Site
Without an identified molecular target, no investigations into the non-covalent interactions of this compound at a binding site have been reported.
Pharmacological and Biological Activity Profiling of N Propyl 4 Bromo 3 Methoxybenzamide Analogues
Antiviral Activity Evaluation and Spectrum (e.g., Enterovirus 71 inhibition)
Analogues of N-Propyl 4-bromo-3-methoxybenzamide (B62722), particularly those designed as protease inhibitors, have been evaluated for their potential to combat viral infections. A significant focus of this research has been on Enterovirus 71 (EV71), a primary causative agent of Hand, Foot, and Mouth Disease (HFMD). nih.govnih.gov EV71 infections can lead to severe neurological complications, and the absence of approved vaccines or effective treatments underscores the need for new antiviral agents. nih.govnih.gov The viral 3C protease (3Cpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov
Research into peptide-based compounds and α-ketoamides has yielded several potent inhibitors of EV71 3Cpro. For instance, modifications of the rhinovirus 3C protease inhibitor, Rupintrivir, have led to the development of analogues with significant antiviral activity. nih.gov One peptide-based compound incorporating a trifluoromethyl moiety demonstrated an EC₅₀ value of 65 nM in a cellular assay using EV71-infected human rhabdomyosarcoma (RD) cells. nih.gov Other research efforts have identified α-ketoamide compounds, such as 8v, 8w, and 8x, which also exhibit potent activity against EV71 with EC₅₀ values in the low micromolar range. nih.gov Similarly, the compound 4g, an analogue of the cyanohydrin-based inhibitor (R)-1, showed very potent antiviral activity with an EC₅₀ of 0.033 µM. nih.gov
Table 1: Antiviral Activity of Selected Analogues Against Enterovirus 71 (EV71)
| Compound/Analogue | Type | Target | IC₅₀ (Protease Inhibition) | EC₅₀ (Cell-based Assay) | Cell Line |
| Trifluoromethyl-containing peptide | Peptide-based | EV71 3C Protease | Not Reported | 65 nM | RD Cells |
| Compound 4g | 4-iminooxazolidin-2-one | EV71 3C Protease | Not Reported | 0.033 µM | Not Reported |
| Compound 8v | α-ketoamide | EV71 3C Protease | Not Reported | 1.32 µM | Not Reported |
| Compound 8w | α-ketoamide | EV71 3C Protease | Not Reported | 1.88 µM | Not Reported |
| Compound 8x | α-ketoamide | EV71 3C Protease | Not Reported | 1.52 µM | Not Reported |
Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)
Benzamide (B126) derivatives are a class of compounds recognized for their broad-spectrum antimicrobial properties. nanobioletters.com Studies have demonstrated that substituted amides can be potent antibacterial and antifungal agents. nanobioletters.com
In one study, a series of N-benzamide derivatives were synthesized and evaluated for their antibacterial activity against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com Compound 5a, a hydroxybenzamide derivative, showed significant activity against both bacterial strains, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com Other analogues, such as 6b and 6c, also displayed notable antibacterial efficacy. nanobioletters.com The antimicrobial potential of these compounds highlights the importance of the benzamide scaffold in the development of new antimicrobial agents. nanobioletters.com
Table 2: Antibacterial Activity of Selected Benzamide Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Compound 5a | B. subtilis | 25 | 6.25 |
| Compound 5a | E. coli | 31 | 3.12 |
| Compound 6b | B. subtilis | 24 | 6.25 |
| Compound 6c | E. coli | 24 | 3.12 |
Anticancer and Antiproliferative Activity Research Against Various Cell Lines
The benzamide core is a feature of numerous compounds investigated for their anticancer and antiproliferative activities. nanobioletters.com Research has explored various analogues, such as diarylpentanoids and coumarin-triazole hybrids, which incorporate related structural motifs, against a range of cancer cell lines. nih.govnih.gov
Diarylpentanoids (DAPs), which are structurally related to curcumin, have shown enhanced anticancer efficacy compared to the parent compound. nih.gov One such DAP, MS13 (1,5-bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one), exhibited significant cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines, NCI-H520 and NCI-H23. nih.gov This compound was shown to induce apoptosis and inhibit cell proliferation. nih.gov Another area of research involves coumarin–triazole hybrids, which have demonstrated potent cytotoxic activity against the MCF7 breast cancer cell line. nih.gov For example, the hybrid LaSOM 186 showed an IC₅₀ of 2.66 µM, which is significantly lower than that of the conventional chemotherapeutic agent cisplatin (B142131) in the same assay. nih.gov These compounds are thought to exert their effects through various mechanisms, including the induction of apoptosis and disruption of the mitochondrial membrane potential. nih.govnih.gov
Table 3: Antiproliferative Activity of Selected Analogues Against Cancer Cell Lines
| Compound/Analogue | Compound Class | Cancer Cell Line | IC₅₀/EC₅₀ |
| MS13 | Diarylpentanoid | Prostate, Cervical, Colon, Glioblastoma, Neuroblastoma | Lower EC₅₀ values than parent compounds |
| LaSOM 180 | Coumarin-triazole hybrid | MCF7 (Breast) | 10.08 µM |
| LaSOM 185 | Coumarin-triazole hybrid | MCF7 (Breast) | 5.92 µM |
| LaSOM 186 | Coumarin-triazole hybrid | MCF7 (Breast) | 2.66 µM |
| LaSOM 190 | Coumarin-triazole hybrid | MCF7 (Breast) | 3.03 µM |
| Cisplatin (Reference) | Platinum compound | MCF7 (Breast) | 45.33 µM |
Neuropharmacological Investigations: Receptor Modulatory Effects (e.g., Dopamine (B1211576) Receptors) and Anticonvulsant Properties
Substituted benzamides are a well-established class of ligands for dopamine receptors, which are crucial in the pathophysiology of several neuropsychiatric disorders like schizophrenia and Parkinson's disease. nih.gov Analogues of N-Propyl 4-bromo-3-methoxybenzamide have been developed as high-affinity antagonists for D₂-like (D₂, D₃, and D₄) dopamine receptors. nih.gov
One prominent example is (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457), which is structurally related to the subject compound. FLB 457 demonstrates very high and selective affinity for D₂ and D₃ receptors, with Kᵢ values of 0.017 nM and 0.022 nM, respectively. nih.gov This high affinity makes such radiolabeled tracers suitable for positron emission tomography (PET) studies to investigate extrastriatal D₂ receptors, which are otherwise difficult to study with moderate-affinity ligands. nih.gov Furthermore, the broader class of amide derivatives has been noted for potential anticonvulsant activities, although specific studies on this compound are not detailed. nanobioletters.com
Table 4: Dopamine Receptor Affinity of a Selected Benzamide Analogue
| Compound | Receptor Subtype | Affinity (Kᵢ) |
| FLB 457 | Dopamine D₂ | 0.017 nM |
| FLB 457 | Dopamine D₃ | 0.022 nM |
Anti-inflammatory and Analgesic Property Assessment
The benzamide chemical structure is found in compounds with recognized anti-inflammatory and analgesic effects. nanobioletters.com For example, flavonoids, which can contain moieties structurally similar to parts of benzamides, are known for their anti-inflammatory properties. nih.gov The mechanism of action for many anti-inflammatory compounds involves the inhibition of inflammatory pathways. One such pathway is the NLRP3 inflammasome, which is a key component of the innate immune system. scispace.com The inhibition of this inflammasome is a promising strategy for treating a variety of inflammatory diseases. scispace.comnih.gov While the broader class of benzamides is associated with these properties, specific assessments on this compound itself are not extensively documented in the provided search context.
Enzyme Inhibitory Activity Profiling (e.g., Phosphodiesterases, NLRP3 Inflammasome)
Analogues containing the benzamide moiety have been identified as potent inhibitors of various enzymes, including the NLRP3 inflammasome and cytochrome P450 enzymes. nih.govscispace.com The NLRP3 inflammasome is a critical driver of inflammation in numerous diseases, making it an attractive therapeutic target. scispace.com
A series of benzenesulfonamide (B165840) analogues, which also contain a substituted benzamide structure, were developed as NLRP3 inflammasome inhibitors. scispace.com In this series, the presence of methoxy (B1213986) and chloro substituents on the benzamide ring was found to be crucial for inhibitory activity. scispace.com Two lead compounds, 14 and 17, emerged from this research with improved inhibitory potency, displaying IC₅₀ values of 0.55 µM and 0.42 µM, respectively. scispace.com Further investigation showed that 4-Hydroxybenzoic acid can also restrain the priming and activation of the Nlrp3 inflammasome. nih.gov
In other studies, coumarin-triazole hybrids were evaluated for their interaction with cytochrome P450 enzymes, which are critical in drug metabolism and cancer pathogenesis. nih.gov Some hybrids were found to inhibit CYP3A4, an enzyme that metabolizes various chemotherapeutic agents, potentially enhancing the efficacy of co-administered cancer drugs. nih.gov
Table 5: Enzyme Inhibitory Activity of Selected Analogues
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |
| Compound 14 | NLRP3 Inflammasome | 0.55 µM |
| Compound 17 | NLRP3 Inflammasome | 0.42 µM |
| LaSOM 185 | Cytochrome P450 3A4 (CYP3A4) | Predicted Inhibitor |
| LaSOM 186 | Cytochrome P450 3A4 (CYP3A4) | Predicted Inhibitor |
| LaSOM 190 | Cytochrome P450 3A4 (CYP3A4) | Predicted Inhibitor |
In Vitro and In Vivo Pharmacological Characterization Methodologies
A variety of in vitro and in vivo methods are employed to characterize the pharmacological profiles of this compound analogues.
In vitro methodologies are crucial for initial screening and mechanism-of-action studies. These include:
Antiviral Assays: Cellular assays using virus-infected cell lines (e.g., EV71-infected RD cells) are used to determine the half-maximal effective concentration (EC₅₀) of antiviral compounds. nih.gov
Antimicrobial Assays: The Kirby-Bauer disk diffusion method is used to measure the zone of inhibition, while broth microdilution assays determine the minimum inhibitory concentration (MIC) against bacterial strains. nanobioletters.com
Anticancer Assays: Cytotoxicity is assessed using assays like the MTT or SRB assay to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines (e.g., MCF7, NCI-H520). nih.govnih.gov
Apoptosis and Cell Death Analysis: Morphological changes associated with apoptosis are observed using techniques like AO/EB double staining. nih.gov
DNA Damage Assessment: The comet assay is utilized to detect single and double-stranded DNA breaks, providing insight into genotoxicity. nih.gov
Enzyme Inhibition Assays: Specific assays are used to measure the inhibition of enzymes like the NLRP3 inflammasome, with results reported as IC₅₀ values. scispace.com
Receptor Binding Assays: Radioligand binding assays are used to determine the affinity (Kᵢ) of compounds for specific receptor subtypes, such as dopamine receptors. nih.gov
In vivo characterization provides data on the efficacy and target engagement of a compound within a living organism. Key methodologies include:
Animal Models of Disease: Mouse models for conditions like Alzheimer's disease or acute myocardial infarction are used to evaluate the in vivo functional activity of NLRP3 inflammasome inhibitors. scispace.com
Positron Emission Tomography (PET): This non-invasive imaging technique uses radiolabeled analogues (e.g., [¹¹C]FLB 457) to visualize and quantify receptor occupancy and distribution in the brain of living subjects, including humans. nih.gov
Future Directions and Translational Potential of N Propyl 4 Bromo 3 Methoxybenzamide Research
Strategic Development of N-Propyl 4-bromo-3-methoxybenzamide (B62722) as a Lead Compound for Novel Therapeutics
The journey of a new drug often begins with the identification of a "lead compound," a molecule that demonstrates promising pharmacological activity against a specific biological target. frontiersin.org N-Propyl 4-bromo-3-methoxybenzamide, with its substituted benzamide (B126) core, presents a starting point for such a journey. The development of this compound as a lead would necessitate a multi-pronged approach.
Initially, high-throughput screening of this compound against a diverse panel of biological targets, such as enzymes and receptors, would be essential to identify any initial "hits." researchgate.net Benzamide derivatives have shown activity against a range of targets, including histone deacetylases (HDACs), glucokinase, and various G-protein coupled receptors. nih.govnih.gov The presence of the bromo and methoxy (B1213986) substituents on the benzene (B151609) ring, along with the N-propyl group, provides a unique electronic and steric profile that could confer selectivity for a particular target.
Once a biological target is identified and validated, the process of lead optimization would commence. ucl.ac.uk This involves the systematic chemical modification of the this compound structure to enhance its potency, selectivity, and pharmacokinetic properties. frontiersin.org This iterative process of synthesis and biological testing aims to refine the molecule into a viable drug candidate.
Table 1: Key Considerations in Lead Compound Development
| Phase | Key Objectives | Methodologies |
| Hit Discovery | Identify initial biological activity | High-throughput screening, virtual screening |
| Target Identification & Validation | Determine the molecular target and its relevance to disease | Biochemical assays, cellular assays, genetic studies |
| Lead Optimization | Improve potency, selectivity, and ADME properties | Structure-activity relationship (SAR) studies, computational modeling |
Exploration of Combination Therapies with Existing Pharmacological Agents
In modern therapeutics, combination therapies are increasingly employed to enhance efficacy, overcome drug resistance, and reduce side effects. Should this compound or its optimized analogues demonstrate a specific biological activity, exploring their use in combination with existing drugs would be a logical next step.
For instance, if the compound is found to be an HDAC inhibitor, combining it with established chemotherapeutic agents could be a promising strategy in oncology. nih.gov Entinostat (MS-275), a benzamide-based HDAC inhibitor, is currently in clinical trials in combination with other drugs for breast cancer treatment. nih.gov The rationale behind such combinations is that one agent can sensitize the cancer cells to the effects of the other, leading to a synergistic therapeutic outcome. The specific combination would depend on the identified mechanism of action of the this compound analogue.
Application of Advanced Synthetic Technologies for Analogue Library Generation
To effectively conduct lead optimization, the rapid and efficient synthesis of a diverse library of analogues is crucial. Modern synthetic chemistry offers a range of advanced technologies that can be applied to the this compound scaffold.
Combinatorial chemistry and parallel synthesis techniques allow for the creation of large numbers of related compounds in a short period. nih.gov For the this compound core, variations could be introduced at several points:
The N-propyl group: Substitution with different alkyl or aryl groups.
The bromo substituent: Replacement with other halogens or functional groups.
The methoxy group: Alteration of its position or replacement with other electron-donating or -withdrawing groups.
Furthermore, the development of "green chemistry" methods for amide synthesis, such as solvent-free reactions, can make the process more efficient and environmentally friendly. researchgate.net Flow chemistry is another powerful tool that can accelerate the synthesis of compound libraries. chemrxiv.org The use of machine learning in conjunction with automated synthesis platforms is also emerging as a way to expedite the drug discovery process. chemistryworld.com
Table 2: Potential Sites for Analogue Generation on the this compound Scaffold
| Position | Potential Modifications |
| N-Alkyl Group | Varying chain length, branching, cyclic structures, aromatic rings |
| Aromatic Ring | Shifting substituent positions, introducing additional substituents |
| Bromo Group | Other halogens (Cl, F, I), cyano, nitro, trifluoromethyl groups |
| Methoxy Group | Other alkoxy groups, hydroxyl, amino, or alkylthio groups |
Mechanistic Studies to Uncover Additional Biological Targets and Pathways
While initial screening may identify a primary biological target, it is important to conduct comprehensive mechanistic studies to understand the full spectrum of the compound's effects. Small molecules often interact with multiple targets, a phenomenon known as polypharmacology. nih.gov This can be advantageous, leading to enhanced therapeutic effects, but can also be responsible for off-target side effects.
Techniques such as chemical proteomics, where the compound is used as a "bait" to pull down its binding partners from cell lysates, can help to identify additional targets. Gene expression profiling and other "omics" technologies can reveal the downstream cellular pathways that are modulated by the compound. A thorough understanding of the mechanism of action is critical for predicting both the efficacy and potential toxicity of a drug candidate. mdpi.com
Preclinical Development Considerations and Pathway to Clinical Translation
Once a lead compound has been optimized and shows promising activity and selectivity in vitro, it must undergo rigorous preclinical development before it can be considered for human clinical trials. pharmafeatures.comfrontiersin.org This phase involves a comprehensive evaluation of the compound's properties in living organisms.
Key aspects of preclinical development include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models to understand how the body processes it. pharmafeatures.com
Pharmacodynamics: Assessing the relationship between the drug concentration and its effect in vivo.
Toxicology: Conducting studies in at least two animal species (one rodent and one non-rodent) to identify any potential toxicities and to determine a safe starting dose for human trials. pharmafeatures.com
The data from these preclinical studies are compiled into an Investigational New Drug (IND) application, which is submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA) for approval to initiate clinical trials in humans. ucl.ac.uk The path from a laboratory chemical to a clinically approved therapeutic is long and challenging, but for compounds like this compound, it begins with the systematic and strategic research outlined above. frontiersin.org
Q & A
Q. What are the recommended synthetic routes for preparing N-Propyl 4-bromo-3-methoxybenzamide, and what key reaction conditions should be optimized?
- Methodological Answer : The synthesis of this compound can be achieved via coupling reactions. A common approach involves reacting 4-bromo-3-methoxybenzoic acid with n-propylamine using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to minimize side reactions . Alternative routes may employ HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluorophosphate) in acetonitrile with triethylamine as a base . Key conditions to optimize include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) improve reaction efficiency.
- Temperature control : Low temperatures reduce racemization and byproduct formation.
- Stoichiometry : A 1:1.2 molar ratio of acid to amine ensures complete conversion.
| Reaction Parameters | Optimal Conditions |
|---|---|
| Coupling Reagent | DCC/HOBt or HBTU |
| Solvent | Acetonitrile or DCM |
| Temperature | -50°C to 25°C |
| Reaction Time | 12–24 hours |
Q. How should researchers conduct hazard assessments when handling this compound, and what safety protocols are essential?
- Methodological Answer : Hazard assessments must follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) and ACS’s Hazard Assessment in Research Laboratories . Key steps include:
- Risk evaluation : Assess toxicity (mutagenicity potential via Ames testing), flammability, and decomposition risks. Brominated benzamides may release toxic fumes upon heating .
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for handling.
- Storage : Store in airtight containers at -20°C, away from oxidizing agents.
- Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the propyl chain (δ 0.9–1.6 ppm for CH and CH groups) and methoxy/bromo substituents (δ 3.8–4.0 ppm for OCH; δ 7.2–7.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H] for CHBrNO: 280.0234).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-Br stretch) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the coupling steps during the synthesis of this compound?
- Methodological Answer : Yield optimization requires systematic variation of parameters:
- Catalyst screening : Test bases like NaCO vs. NEt; the latter enhances reactivity in acetonitrile .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 80°C) while maintaining >85% yield .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product.
| Parameter | Impact on Yield |
|---|---|
| Base (NEt) | Increases by 15–20% |
| Microwave Irradiation | Reduces time by 70% |
| Solvent Drying | Prevents hydrolysis |
Q. What strategies can be employed to resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data often arise from impurities or stereochemical variations. Mitigation strategies include:
- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
- Enantiomeric resolution : Chiral chromatography (e.g., Chiralpak IA column) separates stereoisomers with distinct activities .
- Computational docking : Predict binding interactions using software like AutoDock Vina to correlate structural features (e.g., bromine’s electronegativity) with observed activity .
Q. What advanced computational methods are suitable for predicting the reactivity or interaction mechanisms of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution .
- Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., enzymes) over 100-ns trajectories to study binding stability .
- QSAR (Quantitative Structure-Activity Relationship) : Relates substituent effects (e.g., methoxy vs. ethoxy groups) to biological outcomes using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
